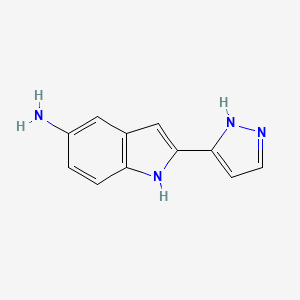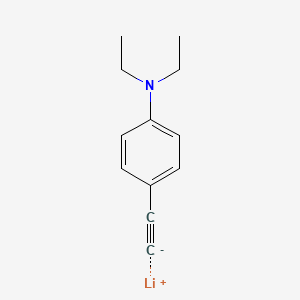
lithium;N,N-diethyl-4-ethynylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;N,N-diethyl-4-ethynylaniline is an organic compound with the molecular formula C12H15N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by ethyl groups, and a hydrogen atom on the benzene ring is replaced by an ethynyl group. This compound is known for its applications in various fields, including organic synthesis and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;N,N-diethyl-4-ethynylaniline typically involves the reaction of N,N-diethyl-4-ethynylaniline with a lithium reagent. One common method is the reaction of N,N-diethyl-4-ethynylaniline with n-butyllithium in an inert atmosphere, such as argon or nitrogen, at low temperatures. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) to ensure proper solubility and reactivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent purity, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Lithium;N,N-diethyl-4-ethynylaniline undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X) are commonly used.
Major Products Formed
Oxidation: Formation of carbonyl compounds like aldehydes or ketones.
Reduction: Formation of saturated derivatives like N,N-diethyl-4-ethylbenzene.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Lithium;N,N-diethyl-4-ethynylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of lithium;N,N-diethyl-4-ethynylaniline involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the diethylamino group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-4-ethynylaniline: Lacks the lithium component but shares similar structural features.
4-Ethynylaniline: Contains an ethynyl group but lacks the diethylamino substituents.
N,N-Diethyl-4-ethynylbenzamide: Similar structure with an amide group instead of an aniline.
Uniqueness
Lithium;N,N-diethyl-4-ethynylaniline is unique due to the presence of the lithium atom, which imparts distinct reactivity and properties compared to its analogs. The lithium component can enhance the compound’s ability to participate in organometallic reactions and can influence its solubility and stability .
Propiedades
Número CAS |
830328-76-2 |
|---|---|
Fórmula molecular |
C12H14LiN |
Peso molecular |
179.2 g/mol |
Nombre IUPAC |
lithium;N,N-diethyl-4-ethynylaniline |
InChI |
InChI=1S/C12H14N.Li/c1-4-11-7-9-12(10-8-11)13(5-2)6-3;/h7-10H,5-6H2,2-3H3;/q-1;+1 |
Clave InChI |
QHXXNWAJSKQQSZ-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CCN(CC)C1=CC=C(C=C1)C#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


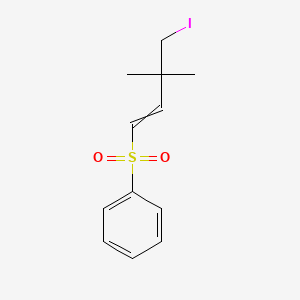
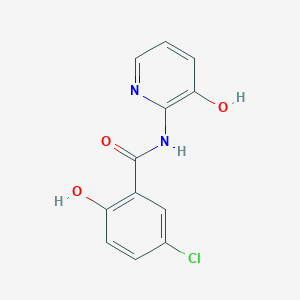

![Benzenemethanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14207855.png)
![Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)-](/img/structure/B14207857.png)
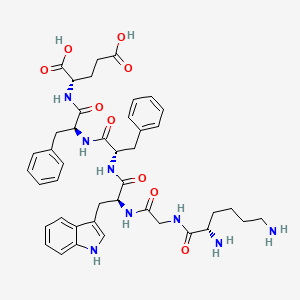
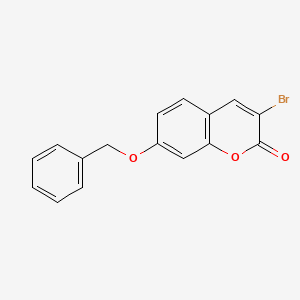
![2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol](/img/structure/B14207866.png)
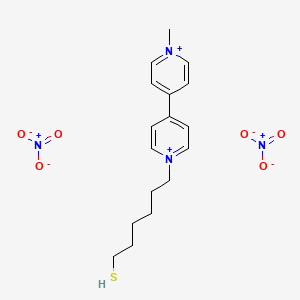
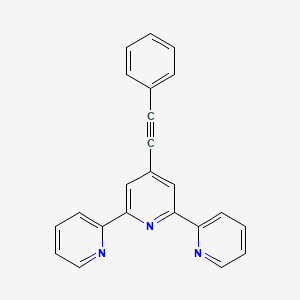
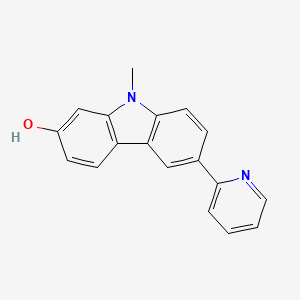
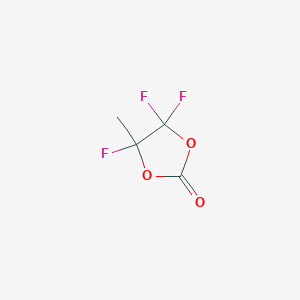
![Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]-](/img/structure/B14207897.png)
